Butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid
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Overview
Description
The compound “Butanedioic acid; 2-butoxyethanol; 2-ethylhexan-1-ol; hexanedioic acid; methanol; pentanedioic acid” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are:
Butanedioic acid:
2-Butoxyethanol: - an organic solvent with the formula C6H14O2.
2-Ethylhexan-1-ol: - a branched-chain fatty alcohol with the formula C8H18O.
Hexanedioic acid:
Methanol: - the simplest alcohol with the formula CH3OH.
Pentanedioic acid:
Preparation Methods
Butanedioic Acid
Butanedioic acid can be synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride using catalysts like nickel or palladium under high-pressure conditions . It can also be produced via microbial fermentation methods .
2-Butoxyethanol
2-Butoxyethanol is commonly obtained through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst . Another method involves the etherification of butanol with 2-chloroethanol .
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol is typically produced by the aldol condensation of butyraldehyde, followed by hydrogenation .
Hexanedioic Acid
Hexanedioic acid is industrially produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .
Methanol
Methanol is primarily produced from natural gas through a process involving steam reforming to produce synthesis gas, followed by catalytic conversion to methanol .
Pentanedioic Acid
Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the fermentation of sugars using specific bacterial strains .
Chemical Reactions Analysis
Butanedioic Acid
Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms cyclic anhydrides when heated.
2-Butoxyethanol
Oxidation: Can be oxidized to butoxyacetic acid.
Esterification: Reacts with acetic acid to form 2-butoxyethyl acetate.
2-Ethylhexan-1-ol
Oxidation: Can be oxidized to 2-ethylhexanoic acid.
Esterification: Forms esters with carboxylic acids.
Hexanedioic Acid
Polymerization: Used in the production of nylon-6,6 through polycondensation with hexamethylenediamine.
Methanol
Oxidation: Can be oxidized to formaldehyde.
Pentanedioic Acid
Polymerization: Used in the production of polyesters.
Scientific Research Applications
Butanedioic Acid
Biotechnology: Used in microbial fermentation processes.
Pharmaceuticals: Intermediate in drug synthesis.
2-Butoxyethanol
Industrial Solvent: Used in paints, coatings, and cleaning products.
Pharmacokinetics: Studied for its effects on human health.
2-Ethylhexan-1-ol
Plasticizers: Used in the production of plasticizers for PVC.
Solvents: Used in coatings and adhesives.
Hexanedioic Acid
Nylon Production: Key monomer in the production of nylon-6,6.
Food Additive: Used as an acidity regulator.
Methanol
Fuel: Used as a fuel and fuel additive.
Chemical Feedstock: Used in the production of formaldehyde and other chemicals.
Pentanedioic Acid
Polyesters: Used in the production of biodegradable polyesters.
Mechanism of Action
Butanedioic Acid
Metabolic Pathways: Involved in the Krebs cycle, converting to fumarate.
Signaling Molecule: Functions as a signaling molecule in cellular metabolism.
2-Butoxyethanol
Comparison with Similar Compounds
Butanedioic Acid
Similar Compounds: Malonic acid, glutaric acid, adipic acid.
Uniqueness: Functions as an intermediate in the Krebs cycle.
2-Butoxyethanol
Similar Compounds: 2-methoxyethanol, 2-ethoxyethanol.
Uniqueness: Widely used as a solvent with low volatility.
2-Ethylhexan-1-ol
Similar Compounds: 1-octanol, 2-octanol.
Uniqueness: Branched structure provides unique solvent properties.
Hexanedioic Acid
Similar Compounds: Glutaric acid, pimelic acid.
Uniqueness: Key monomer for nylon-6,6 production.
Methanol
Similar Compounds: Ethanol, propanol.
Uniqueness: Simplest alcohol, used as a chemical feedstock.
Pentanedioic Acid
Similar Compounds: Succinic acid, adipic acid.
Uniqueness: Used in the production of biodegradable polyesters.
Properties
CAS No. |
68954-46-1 |
---|---|
Molecular Formula |
C30H60O16 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid |
InChI |
InChI=1S/C8H18O.C6H10O4.C6H14O2.C5H8O4.C4H6O4.CH4O/c1-3-5-6-8(4-2)7-9;7-5(8)3-1-2-4-6(9)10;1-2-3-5-8-6-4-7;6-4(7)2-1-3-5(8)9;5-3(6)1-2-4(7)8;1-2/h8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7H,2-6H2,1H3;1-3H2,(H,6,7)(H,8,9);1-2H2,(H,5,6)(H,7,8);2H,1H3 |
InChI Key |
ASXFHLSYOJADMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO.CCCCOCCO.CO.C(CCC(=O)O)CC(=O)O.C(CC(=O)O)CC(=O)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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